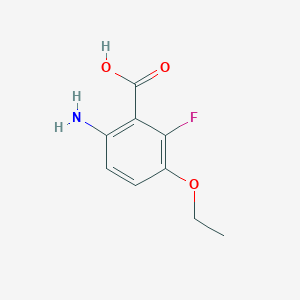

6-Amino-3-ethoxy-2-fluoro-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO3 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

6-amino-3-ethoxy-2-fluorobenzoic acid |

InChI |

InChI=1S/C9H10FNO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) |

InChI Key |

JAIYHUJNVASGRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)N)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Route Development for 6 Amino 3 Ethoxy 2 Fluoro Benzoic Acid

Established Synthetic Pathways to 6-Amino-3-ethoxy-2-fluoro-benzoic acid

A likely synthetic pathway would commence with a commercially available difluorinated benzoic acid derivative, such as 2,6-difluorobenzoic acid. The synthesis would then proceed through the following key steps:

Regioselective Nucleophilic Aromatic Substitution (SNAr) for Ethoxy Group Introduction: The first step would involve the selective replacement of one of the fluorine atoms with an ethoxy group. The fluorine atom at the 2-position is activated by the adjacent carboxylic acid group, making it susceptible to nucleophilic attack. By carefully controlling the reaction conditions, sodium ethoxide can be used to displace the fluorine at the 3-position. The regioselectivity of this reaction is crucial and can be influenced by solvent, temperature, and the nature of the base used.

Nitration of the Aromatic Ring: The subsequent step would be the introduction of a nitro group, which serves as a precursor to the final amino group. The nitration of 2-fluoro-3-ethoxybenzoic acid would need to be highly regioselective to install the nitro group at the 6-position. The directing effects of the existing fluorine and ethoxy groups would play a critical role in determining the position of nitration.

Reduction of the Nitro Group: The final step in this established pathway would be the reduction of the nitro group to an amino group. This transformation can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon. The choice of reducing agent would depend on the compatibility with the other functional groups present in the molecule.

This multi-step approach, while theoretically sound, would require careful optimization at each stage to ensure high yields and purity of the desired product.

Exploration of Novel Synthetic Approaches

To overcome the potential limitations of traditional multi-step syntheses, researchers are continuously exploring more advanced and efficient methodologies. These novel approaches often aim to reduce the number of synthetic steps, improve atom economy, and provide greater control over regioselectivity.

Metal-Catalyzed Coupling Reactions for Precursor Synthesis

Metal-catalyzed cross-coupling reactions offer a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing precursors for this compound, palladium- or copper-catalyzed reactions could be employed. For instance, a suitably functionalized fluorinated aromatic core could be coupled with an ethoxy-containing fragment or an amino-containing fragment. While specific examples for this exact molecule are not prevalent, the extensive literature on Buchwald-Hartwig amination and other cross-coupling reactions suggests their potential applicability.

Multi-Component Reactions Incorporating the Benzoic Acid Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient strategy. While the direct synthesis of this compound via an MCR is challenging due to the specific substitution pattern, MCRs could be utilized to rapidly assemble a key intermediate. For example, a reaction involving a fluorinated building block, an ethoxy-containing component, and a third reactant could potentially construct the core scaffold, which could then be further functionalized.

Regioselective Functionalization Strategies

The precise installation of functional groups at specific positions on the aromatic ring is paramount. Advanced regioselective functionalization strategies are continually being developed. For the synthesis of the target molecule, directed ortho-metalation (DoM) could be a viable approach. By using the carboxylic acid group as a directing group, it may be possible to selectively introduce the fluorine or ethoxy group at the desired positions. Furthermore, enzymatic or microbial transformations are emerging as powerful tools for regioselective hydroxylation and amination of aromatic compounds, offering potential green and efficient alternatives.

Optimization of Synthetic Protocols for Enhanced Yield and Purity

The successful synthesis of this compound, regardless of the chosen pathway, relies heavily on the optimization of reaction conditions.

Reaction Condition Screening and Parameter Optimization

A systematic approach to reaction optimization involves the screening of various parameters to identify the conditions that provide the highest yield and purity. This can be achieved through traditional one-factor-at-a-time (OFAT) methods or more advanced Design of Experiments (DoE) approaches.

For the proposed established synthetic pathway, the following parameters would be critical to optimize for each step:

| Reaction Step | Key Parameters for Optimization | Potential Outcomes of Optimization |

| Nucleophilic Aromatic Substitution | Solvent (e.g., DMF, DMSO, THF), Base (e.g., NaH, K2CO3), Temperature, Reaction Time | Improved regioselectivity, higher yield of the desired 3-ethoxy isomer, minimized side product formation. |

| Nitration | Nitrating Agent (e.g., HNO3/H2SO4, NO2BF4), Temperature, Reaction Time | Enhanced regioselectivity for the 6-nitro isomer, prevention of over-nitration or degradation of the starting material. |

| Nitro Group Reduction | Reducing Agent (e.g., SnCl2, H2/Pd-C, Fe/HCl), Solvent, Temperature, Pressure (for hydrogenation) | High conversion to the amine, minimal side reactions, simplified purification of the final product. |

Table 1: Key Parameters for Optimization in the Synthesis of this compound

By systematically screening these parameters, it is possible to develop a robust and efficient synthetic protocol for the production of high-purity this compound. The data gathered from such optimization studies would be invaluable for scaling up the synthesis for potential industrial applications.

Solvent Selection Effects on Reaction Efficiency

While specific data on solvent effects for the direct synthesis of this compound is not available due to the lack of a published route, general principles of solvent effects in related reactions, such as nucleophilic aromatic substitution and catalytic hydrogenation, are well-established and can be extrapolated.

For the O-ethylation of a potential precursor like 2-fluoro-3-nitrophenol, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are typically favored. These solvents are effective at solvating the cation of the ethylating agent (e.g., sodium ethoxide) without strongly solvating the nucleophilic phenoxide, thereby enhancing its reactivity. The choice of solvent can also influence the reaction rate and the potential for side reactions.

In the crucial step of reducing the nitro group to an amine, the choice of solvent is critical for catalyst activity and selectivity. Protic solvents like ethanol, methanol, or water are commonly employed for catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The polarity of the solvent can influence the solubility of the substrate and the interaction with the catalyst surface. For instance, in the hydrogenation of nitroarenes, solvent polarity has been shown to affect the selectivity towards the desired aniline (B41778) over other potential byproducts. Some studies have explored the use of aqueous solvent systems to enhance the green profile of the reaction.

The following table summarizes the general influence of solvent types on the key reaction steps envisioned for the synthesis of this compound:

| Reaction Step | Solvent Type | Rationale | Potential Solvents |

| O-Ethylation | Polar Aprotic | Enhances nucleophilicity of the phenoxide. | DMF, DMSO, Acetonitrile |

| Nitro Reduction | Polar Protic | Good substrate solubility, compatible with common hydrogenation catalysts. | Ethanol, Methanol, Water |

Catalyst Design and Evaluation for Specific Transformations

The successful synthesis of this compound would heavily rely on the selection of appropriate catalysts for the key transformations.

For the catalytic hydrogenation of a nitro-substituted precursor, a variety of catalysts are available. Noble metal catalysts, particularly palladium, platinum, and rhodium supported on carbon, are highly effective for the reduction of aromatic nitro groups. The choice of catalyst can be critical to ensure the chemoselective reduction of the nitro group without affecting other functional groups present in the molecule, such as the fluorine, ethoxy, and carboxylic acid moieties. For instance, certain catalysts may be more prone to causing dehalogenation. Non-noble metal catalysts, such as those based on nickel, have also been investigated as more cost-effective alternatives. The design of these catalysts often focuses on achieving high activity and selectivity under mild reaction conditions.

Should a synthetic route involving a cross-coupling reaction for the introduction of the amino group be considered, palladium-based catalysts are the state-of-the-art. Buchwald-Hartwig amination, for example, utilizes palladium complexes with specialized phosphine (B1218219) ligands to facilitate the coupling of an amine with an aryl halide or triflate. The design of these ligands is crucial for achieving high yields and broad substrate scope.

The table below outlines potential catalysts for the key synthetic steps:

| Transformation | Catalyst Type | Specific Examples | Key Considerations |

| Nitro Group Reduction | Heterogeneous Noble Metal | Pd/C, PtO₂, Rh/C | Chemoselectivity, prevention of dehalogenation. |

| Nitro Group Reduction | Heterogeneous Non-Noble Metal | Raney Nickel | Cost-effectiveness, potential for different selectivity. |

| C-N Bond Formation | Homogeneous Palladium | Buchwald-Hartwig catalysts | Ligand design for reactivity and selectivity. |

Enantioselective Synthesis Strategies for Chiral Analogs of this compound (if applicable)

The target molecule, this compound, is not chiral. However, the development of enantioselective synthetic strategies would be highly relevant for the synthesis of chiral analogs, for instance, those bearing a chiral substituent on the ethoxy group or an additional chiral center on the aromatic ring.

Asymmetric Catalysis in Precursor Derivatization

Asymmetric catalysis could be employed to introduce chirality at an early stage of the synthesis. For example, if a precursor contained a prochiral ketone, an asymmetric hydrogenation using a chiral catalyst (e.g., a BINAP-ruthenium complex) could establish a stereocenter. Similarly, asymmetric variants of other reactions, such as Michael additions or aldol (B89426) reactions, could be used to construct chiral precursors.

Chiral Auxiliary Approaches

Another established strategy for enantioselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, a chiral alcohol could be used to esterify the benzoic acid precursor. This diastereomeric ester could then be subjected to a diastereoselective reaction. Separation of the diastereomers followed by hydrolysis of the ester would yield the enantiomerically enriched target analog.

Alternatively, if the synthesis results in a racemic mixture of a chiral analog, chiral resolution can be employed. This involves separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation through crystallization or chromatography.

Application of Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound would focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free and Aqueous Medium Syntheses

A key area of focus in green chemistry is the reduction or elimination of volatile organic solvents. For the catalytic hydrogenation of the nitro group, conducting the reaction in water as a solvent is a highly attractive green alternative to traditional organic solvents. Water is non-toxic, non-flammable, and inexpensive. The development of water-soluble catalysts or carrying out the reaction under phase-transfer conditions can facilitate reactions in aqueous media.

Solvent-free reactions, where the reaction is carried out in the absence of a solvent, often by heating the neat reactants, represent another important green chemistry approach. This can significantly reduce waste and simplify product purification. The feasibility of solvent-free conditions would need to be evaluated for the specific steps in the synthesis of the target compound.

The following table summarizes potential green chemistry approaches for the proposed synthetic steps:

| Synthetic Step | Green Chemistry Principle | Proposed Approach |

| Nitro Group Reduction | Use of Safer Solvents | Catalytic hydrogenation in water. |

| General | Waste Prevention | High-yield reactions, atom economy. |

| General | Energy Efficiency | Use of catalysts to lower reaction temperatures and pressures. |

Atom Economy and Reaction Efficiency Maximization

A plausible synthetic route to this compound can be envisioned starting from a substituted toluene (B28343) derivative. This hypothetical pathway allows for an analysis of atom economy at each stage. A common strategy for introducing an amino group is through the reduction of a nitro group, which itself is installed via electrophilic nitration. beilstein-journals.org

Proposed Synthetic Pathway:

Nitration: Starting with 2-fluoro-3-ethoxytoluene, electrophilic nitration would introduce a nitro group onto the aromatic ring, likely directed to the 6-position to yield 2-fluoro-3-ethoxy-6-nitrotoluene.

Oxidation: The methyl group of the nitrotoluene intermediate is then oxidized to a carboxylic acid, forming 2-fluoro-3-ethoxy-6-nitrobenzoic acid.

Reduction: Finally, the nitro group is reduced to an amino group to yield the target compound, this compound.

The table below provides a theoretical analysis of the atom economy for this proposed route. It is important to note that this calculation represents the ideal scenario, and the actual efficiency would also be determined by the chemical yield of each step.

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Nitration | 2-fluoro-3-ethoxytoluene + HNO₃ | 2-fluoro-3-ethoxy-6-nitrotoluene | H₂O | 91.3% |

| Oxidation | 2-fluoro-3-ethoxy-6-nitrotoluene + Oxidant (e.g., KMnO₄) | 2-fluoro-3-ethoxy-6-nitrobenzoic acid | Varies with oxidant | ~60-80% (estimated) |

| Reduction | 2-fluoro-3-ethoxy-6-nitrobenzoic acid + Reducing Agent (e.g., H₂/Pd) | This compound | H₂O | 85.6% |

To maximize reaction efficiency, several strategies can be employed. The use of catalytic reagents over stoichiometric ones is a key approach. For instance, catalytic hydrogenation for the reduction of the nitro group is highly atom-economical. In contrast, using stoichiometric reducing agents like tin or iron in acidic media would result in a significantly lower atom economy due to the formation of large amounts of metal salt waste. Similarly, the choice of oxidizing agent in the second step is critical. While strong oxidants like potassium permanganate (B83412) are effective, they have poor atom economy. Catalytic oxidation methods using molecular oxygen as the terminal oxidant would be a much greener alternative.

Renewable Feedstock Utilization

The reliance of the chemical industry on fossil fuels is a major sustainability challenge. Consequently, there is growing interest in utilizing renewable feedstocks for the production of fine chemicals and pharmaceuticals. Lignin (B12514952), a complex aromatic biopolymer, is a particularly promising renewable source of substituted aromatic compounds. rsc.orgrsc.org Lignin is a major component of lignocellulosic biomass and is typically generated as a waste product in the paper and pulping industry. researchgate.net

The depolymerization of lignin can yield a variety of phenolic compounds, such as vanillin, syringaldehyde, and p-coumaric acid. These platform molecules can serve as starting materials for the synthesis of more complex aromatic compounds, including substituted benzoic acids. researchgate.netlu.se For instance, a biorefinery approach has been reported for the production of benzoic acid from wood lignin. This process involves the hydrodeoxygenation of lignin-derived monomers to alkylbenzenes, followed by oxidation to benzoic acid. rsc.orgrsc.org

While the direct synthesis of this compound from lignin-derived feedstocks is not yet established, a conceivable strategy could involve the following conceptual steps:

Lignin Depolymerization and Upgrading: Lignin is broken down into simpler aromatic molecules. Through catalytic processes, these molecules could be converted into a suitably substituted benzene (B151609) derivative, such as a fluorinated and ethoxylated phenol (B47542) or toluene.

Functional Group Interconversion: The lignin-derived intermediate would then undergo a series of reactions, similar to the synthetic pathway described above (nitration, oxidation, reduction), to install the required amino and carboxylic acid functionalities.

The development of such a bio-based route would significantly improve the sustainability profile of the target molecule by reducing its dependence on petrochemical precursors. Research in this area is ongoing, with a focus on developing selective catalytic methods for the conversion of lignin into valuable chemical building blocks. researchgate.net

Development of Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemicals, offering numerous advantages over traditional batch processing. beilstein-journals.orgvapourtec.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. researchgate.net

The synthesis of this compound involves reactions that are well-suited for implementation in a continuous flow setup. Aromatic nitration, for instance, is a highly exothermic reaction that can pose significant safety risks in large-scale batch reactors. beilstein-journals.orgmicroflutech.com By performing this reaction in a microreactor or a continuous flow tubular reactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways and improving the safety of the process. vapourtec.comresearchgate.net

Similarly, the reduction of the nitro group, particularly if using catalytic hydrogenation, can be effectively carried out in a flow reactor. This setup allows for the use of high pressures and temperatures in a safe and controlled manner, leading to rapid and efficient reductions. beilstein-journals.org

The table below outlines a conceptual continuous flow process for the synthesis of the target compound, highlighting the potential benefits at each stage.

| Reaction Step | Flow Chemistry Approach | Potential Advantages |

|---|---|---|

| Nitration | Continuous mixing of 2-fluoro-3-ethoxytoluene and a nitrating agent in a microreactor with active cooling. | Superior temperature control, enhanced safety, reduced byproducts, and shorter reaction times. vapourtec.comresearchgate.net |

| Oxidation | Use of a packed-bed reactor with an immobilized catalyst for the continuous oxidation of the methyl group. | Improved catalyst recovery and reuse, higher efficiency, and easier product purification. |

| Reduction | Catalytic hydrogenation in a packed-bed reactor (trickle-bed or slurry reactor) with continuous flow of the nitro compound and hydrogen gas. | Safe handling of hydrogen gas, precise control of reaction conditions, high efficiency, and rapid conversion. beilstein-journals.org |

By integrating these steps into a multi-stage continuous flow system, it would be possible to synthesize this compound in a fully automated and highly efficient manner. This approach not only enhances the safety and sustainability of the synthesis but also aligns with the principles of modern, advanced pharmaceutical manufacturing.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on this specific chemical compound. The required detailed research findings, including data on esterification and amidation kinetics, decarboxylation pathways, acylation and sulfonylation reactions, diazotization and subsequent transformations, and reductive amination pathways for this compound, are absent from the available literature.

To fulfill the user's request, access to proprietary research data or unpublished studies specifically investigating the reactivity of this compound would be necessary. Without such information, any attempt to generate the requested article would rely on speculation and extrapolation from related compounds, which would violate the strict instructions to focus solely on the specified molecule.

Advanced Reaction Chemistry and Mechanistic Investigations of 6 Amino 3 Ethoxy 2 Fluoro Benzoic Acid

Reactivity Studies of the Ethoxy Substituent

The ethoxy group in 6-amino-3-ethoxy-2-fluoro-benzoic acid is a key functional moiety that can undergo specific chemical transformations. Its reactivity is primarily centered on the ether linkage and the pendant alkyl chain.

Ether Cleavage Reactions

The cleavage of the aryl-ether bond in this compound, a reaction known as O-dealkylation, results in the formation of the corresponding phenol (B47542), 6-amino-2-fluoro-3-hydroxy-benzoic acid. This transformation typically requires harsh reaction conditions due to the strength of the sp²-hybridized carbon-oxygen bond. Common reagents employed for this purpose include strong protic acids, Lewis acids, and nucleophilic reagents.

Strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) can facilitate ether cleavage by protonating the ether oxygen, making the ethyl group susceptible to nucleophilic attack by the halide ion. Lewis acids, such as boron tribromide (BBr₃), are also highly effective. The reaction mechanism with BBr₃ involves the coordination of the Lewis acid to the ether oxygen, followed by an intramolecular or intermolecular nucleophilic attack that cleaves the ethyl-oxygen bond.

Nucleophilic cleavage can be achieved using strong bases or other nucleophiles, although this is generally less common for simple aryl ethyl ethers unless activated by other functional groups on the aromatic ring.

Table 1: Reagents and Conditions for Ether Cleavage of Aryl Ethyl Ethers

| Reagent | Typical Conditions | Product |

| Hydrogen Bromide (HBr) | Acetic acid, reflux | 6-Amino-2-fluoro-3-hydroxy-benzoic acid |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to rt | 6-Amino-2-fluoro-3-hydroxy-benzoic acid |

| Pyridinium Hydrochloride | High temperature (melt) | 6-Amino-2-fluoro-3-hydroxy-benzoic acid |

Functionalization at the Alkyl Chain

Direct functionalization of the ethyl chain of the ethoxy group while it is attached to the aromatic ring is challenging due to the relative inertness of the C-H bonds. However, theoretical pathways can be considered. Free-radical halogenation could introduce a halogen, such as bromine, at the benzylic-like position (α to the oxygen), leading to 6-amino-3-(1-bromoethoxy)-2-fluoro-benzoic acid. This intermediate could then potentially undergo subsequent nucleophilic substitution or elimination reactions.

Oxidative metabolism studies of similar aromatic ethers suggest that enzymatic hydroxylation can occur at the α-carbon of the alkyl chain, forming an unstable hemiacetal that would decompose to the corresponding phenol and acetaldehyde. core.ac.uknih.gov While not a synthetic laboratory method, this highlights the potential for reactivity at this position under specific catalytic conditions.

Reactivity Studies of the Fluoro Substituent and Aromatic Ring

The electronic nature of the substituents on the benzene (B151609) ring of this compound dictates its reactivity towards both nucleophilic and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Investigations

The fluorine atom, being the most electronegative halogen, is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the carboxylic acid group can be considered moderately electron-withdrawing, which can facilitate SNAr reactions at the C-F bond.

Studies on unprotected 2-fluorobenzoic acids have shown that the fluoro group can be displaced by various nucleophiles, such as lithioamides, Grignard reagents, and organolithium reagents, under relatively mild, metal-catalyst-free conditions. acs.orgresearchgate.net This suggests that this compound could react with strong nucleophiles to replace the fluorine atom. For instance, reaction with an amine (R₂NH) under basic conditions could yield a 2-dialkylamino derivative.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the fluoride (B91410) ion. The stability of the Meisenheimer complex is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

| Amine | Diethylamine | 6-Amino-2-(diethylamino)-3-ethoxy-benzoic acid |

| Alkoxide | Sodium methoxide | 6-Amino-3-ethoxy-2-methoxy-benzoic acid |

| Thiolate | Sodium thiophenoxide | 6-Amino-3-ethoxy-2-(phenylthio)-benzoic acid |

Electrophilic Aromatic Substitution Limitations and Pathways

Electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the competing directing effects of the substituents. The amino (-NH₂) and ethoxy (-OC₂H₅) groups are strong and moderate activating groups, respectively, and are ortho-, para-directors. The fluoro (-F) group is a deactivating group but is also an ortho-, para-director. The carboxylic acid (-COOH) group is a deactivating group and a meta-director.

The powerful activating and ortho-, para-directing effects of the amino and ethoxy groups would strongly favor substitution at the positions ortho and para to them. However, the available positions are sterically hindered and electronically influenced by the other substituents. The positions are:

C4: Para to the amino group and ortho to the ethoxy group. This position is likely the most activated.

C5: Ortho to the amino group and meta to the ethoxy and fluoro groups.

The strong activation by the amino and ethoxy groups would generally make the ring highly reactive towards electrophiles. However, the presence of the deactivating carboxylic acid and fluoro groups, along with significant steric hindrance from the adjacent substituents, imposes considerable limitations on electrophilic aromatic substitution. Reactions would likely require carefully controlled conditions to achieve selectivity and avoid unwanted side reactions.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -NH₂ | Strongly Activating | Ortho, Para |

| -OC₂H₅ | Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -COOH | Deactivating | Meta |

Comprehensive Elucidation of Reaction Mechanisms

The reaction mechanisms for the transformations of this compound are governed by the interplay of the electronic and steric properties of its substituents.

For ether cleavage , the mechanism with a strong acid like HBr involves the initial protonation of the ethoxy oxygen. This is followed by an SN2 attack by the bromide ion on the ethyl group, leading to the formation of the phenol and ethyl bromide. With a Lewis acid like BBr₃, the mechanism involves the formation of an adduct between the Lewis acid and the ether oxygen, weakening the C-O bond and facilitating its cleavage.

The mechanism for nucleophilic aromatic substitution at the C2 position involves the attack of a nucleophile on the carbon atom bonded to the fluorine. This forms a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and potentially stabilized by the carboxylic acid group. The rate-determining step is typically the formation of this intermediate. The subsequent rapid elimination of the fluoride ion restores the aromaticity of the ring.

In electrophilic aromatic substitution , the mechanism begins with the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positions of attack are dictated by the ability of the existing substituents to stabilize this positive charge. The amino and ethoxy groups can effectively stabilize the positive charge at the ortho and para positions through resonance. The final step is the deprotonation of the sigma complex to restore aromaticity. Given the substitution pattern, electrophilic attack at the C4 position would lead to a more stabilized sigma complex due to the combined electron-donating effects of the para-amino and ortho-ethoxy groups. However, steric hindrance from the adjacent ethoxy group could be a significant barrier.

Transition State Analysis in Key Transformations

Detailed transition state analyses for key transformations involving this compound are not extensively documented in publicly available literature. However, understanding the reactivity of this molecule can be extrapolated from computational studies on structurally related substituted benzoic acids. For many reactions, such as electrophilic aromatic substitution or nucleophilic attack on the carboxyl group, the interplay of the activating amino and ethoxy groups with the deactivating and directing fluoro and carboxylic acid groups is critical.

Computational modeling, such as Density Functional Theory (DFT), would be essential to elucidate the transition state geometries and energies. For a hypothetical reaction, such as amide formation, the transition state would likely involve the tetrahedral intermediate formed at the carboxyl carbon. The energies of these transition states would be influenced by the electronic effects of the substituents. The electron-donating amino and ethoxy groups would likely stabilize a positive charge buildup on the aromatic ring, while the electron-withdrawing fluoro and carboxyl groups would have a destabilizing effect.

Table 1: Hypothetical Transition State Energy Contributions of Substituents

| Substituent | Position | Electronic Effect | Predicted Impact on Transition State Stability |

|---|---|---|---|

| 6-Amino | ortho to COOH | +R, -I (Donating) | Stabilizing for electrophilic attack |

| 3-Ethoxy | meta to COOH | +R, -I (Donating) | Moderately Stabilizing |

| 2-Fluoro | ortho to COOH | -I, +R (Withdrawing) | Destabilizing for electrophilic attack |

Intermediate Detection and Characterization

The direct detection and characterization of reaction intermediates of this compound are challenging and not widely reported. However, based on the reactivity of similar aromatic compounds, several types of intermediates can be postulated for various transformations. For instance, in electrophilic substitution reactions, a sigma complex (or arenium ion) intermediate would be formed. The stability of this intermediate would be dictated by the positions of the substituents and their ability to delocalize the positive charge.

Spectroscopic techniques are crucial for the detection of transient species. Time-resolved spectroscopy, such as flash photolysis, could potentially be used to observe short-lived intermediates. Furthermore, trapping experiments, where a reactive species is added to intercept an intermediate, can provide indirect evidence for its existence. For instance, in a diazotization reaction of the amino group, the resulting diazonium salt is a key intermediate that can be characterized by its reactivity with various nucleophiles.

Influence of Solvents and Catalysts on Reactivity and Selectivity

The choice of solvent and catalyst plays a pivotal role in directing the outcome of reactions involving this compound. The polarity of the solvent can significantly influence reaction rates and, in some cases, the regioselectivity of a reaction. For reactions involving charged intermediates, polar protic solvents can stabilize these species through hydrogen bonding, thereby accelerating the reaction. In contrast, nonpolar aprotic solvents may favor different reaction pathways.

Catalysts are employed to enhance reaction rates and control selectivity. For instance, in cross-coupling reactions to modify the aromatic ring, a palladium catalyst is often essential. The choice of ligand on the palladium center can fine-tune the catalyst's activity and selectivity. Similarly, acid or base catalysis is common for reactions involving the carboxylic acid or amino group. For example, esterification of the carboxylic acid is typically catalyzed by a strong acid.

Table 2: Predicted Solvent and Catalyst Effects on a Hypothetical Reaction

| Reaction Type | Solvent | Catalyst | Expected Outcome |

|---|---|---|---|

| Esterification | Toluene (B28343) | Sulfuric Acid | Formation of the corresponding ester |

| Amide Coupling | DMF | HATU/DIPEA | High yield of the amide product |

Advanced Kinetic and Thermodynamic Studies of Transformations involving this compound

Kinetic studies would involve measuring reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts) to determine the rate law and activation parameters (activation energy, pre-exponential factor). This information provides insights into the molecularity of the rate-determining step of the reaction.

Thermodynamic studies would focus on determining the equilibrium constants and the changes in Gibbs free energy, enthalpy, and entropy for a given reaction. These parameters indicate the spontaneity and the extent to which a reaction will proceed. For instance, the acidity of the carboxylic acid and the basicity of the amino group are important thermodynamic parameters that influence the compound's reactivity.

Table 3: List of Compound Names

| Compound Name |

|---|

Derivatization and Analog Synthesis of 6 Amino 3 Ethoxy 2 Fluoro Benzoic Acid

Synthesis of Ester and Amide Derivatives from the Carboxylic Acid

The carboxylic acid group of 6-Amino-3-ethoxy-2-fluoro-benzoic acid is a prime target for derivatization to generate esters and amides, which can significantly alter the compound's physicochemical properties and biological activity.

Ester Libraries for Structure-Reactivity Correlation

The synthesis of ester libraries from a parent carboxylic acid is a fundamental strategy in medicinal chemistry for exploring structure-activity relationships (SAR). For this compound, standard esterification methods can be employed. These typically involve the reaction of the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer-Speier esterification using a catalytic amount of sulfuric acid) or through the use of coupling agents.

To systematically explore the impact of the ester functionality, a library of esters could be synthesized using a range of primary, secondary, and functionalized alcohols. The resulting data would be invaluable for correlating steric and electronic properties of the ester group with the compound's reactivity and potential biological targets.

Table 1: Representative Esterification Methods for Aminobenzoic Acids

| Method | Reagents | Typical Conditions | Applicability |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Simple, suitable for primary and some secondary alcohols |

| Thionyl Chloride Method | Alcohol, Thionyl Chloride | Often performed at room temperature or with gentle heating | Good for a wide range of alcohols |

| Dimethyl Sulfate (B86663) Method | Dimethyl Sulfate, Base (e.g., K₂CO₃) | Acetone, reflux | Effective for methyl ester formation |

Peptidomimetic Amide Constructs

The formation of amide bonds from the carboxylic acid of this compound opens the door to the creation of peptidomimetics. These are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. Anthranilic acid and its derivatives are known building blocks in the synthesis of such compounds. nih.gov

The coupling of the carboxylic acid with various amines or amino acid esters can be achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. nih.gov The deactivated nature of the aromatic amine in anthranilic acid derivatives can make these couplings challenging, sometimes requiring an excess of reagents and careful optimization of reaction conditions. nih.gov

By incorporating this compound into a peptide or a small molecule chain, it is possible to introduce specific conformational constraints and functionalities, which can be crucial for binding to biological targets.

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| EDCI | HOBt or HOAt | Dichloromethane (DCM), Dimethylformamide (DMF) | Widely used, water-soluble byproducts |

| HATU | - | DMF | Highly efficient, particularly for hindered couplings |

| BOP | HOBt, Base | DMF | Effective but produces carcinogenic byproduct |

Synthesis of N-Substituted and N-Heterocyclic Derivatives from the Amino Group

The amino group of this compound provides another handle for extensive derivatization through alkylation, arylation, and cyclization reactions.

Alkylation and Arylation of the Amino Group

The introduction of alkyl or aryl substituents on the amino group can significantly modulate the electronic properties and steric profile of the molecule. N-alkylation can be achieved through various methods, including reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride, or by direct alkylation with alkyl halides. The latter method may require a base to neutralize the hydrogen halide formed during the reaction.

N-arylation, the formation of a bond between the amino group and an aryl ring, can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which typically employs a palladium catalyst and a suitable ligand, is a powerful method for this transformation. Copper-catalyzed amination reactions have also been shown to be effective for the N-arylation of bromobenzoic acids, suggesting a potential route for the arylation of related amino-benzoic acids.

Cyclization Reactions to Form Heterocyclic Rings

The ortho-disposition of the amino and carboxylic acid groups in anthranilic acid derivatives like this compound makes them excellent precursors for the synthesis of a variety of fused heterocyclic systems. These reactions typically involve condensation with a bifunctional reagent. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of isatoic anhydrides, which are themselves versatile intermediates.

Furthermore, condensation with aldehydes or ketones can yield dihydroquinazolinones, while reaction with orthoesters can produce quinazolinones. The specific heterocyclic system formed depends on the nature of the cyclizing agent and the reaction conditions. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals.

Regioselective Halogenation and Other Aromatic Modifications of the Benzoic Acid Core

Modification of the aromatic ring of this compound, particularly through regioselective halogenation, can provide access to a new range of analogs with altered electronic and lipophilic properties. The existing substituents on the ring—the amino, ethoxy, and fluoro groups—will direct the position of further electrophilic aromatic substitution.

The strong activating and ortho-, para-directing effects of the amino and ethoxy groups, and the deactivating but ortho-, para-directing effect of the fluoro group, will influence the outcome of halogenation reactions. Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to substitution at the positions most activated by the existing electron-donating groups. Achieving high regioselectivity may require careful control of reaction conditions or the use of directing group strategies. For instance, copper(II) halides have been used for the para-selective halogenation of nitrosoarenes, a transformation that could potentially be adapted for aminobenzoic acids after suitable functional group manipulation. acs.org

Other aromatic modifications, such as nitration or sulfonation, could also be explored, although the harsh conditions often required for these reactions might necessitate protection of the amino and carboxylic acid groups.

Synthesis of Conjugates and Polymeric Precursors

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it an ideal candidate for the synthesis of conjugates and as a monomer for polymerization. These approaches can yield materials with enhanced biological activity, improved solubility, or specific thermal and mechanical properties.

The conjugation of small molecules to amino acids or peptides is a well-established strategy for enhancing the therapeutic potential of bioactive compounds. nih.gov The carboxylic acid moiety of this compound can be activated, for example with a carbodiimide (B86325) reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form an active ester. This intermediate can then readily react with the amino group of an amino acid or a peptide to form a stable amide bond. Similarly, the amino group of the benzoic acid derivative can be acylated by the activated carboxyl group of a peptide or another bioactive molecule.

For instance, the synthesis of a dipeptide conjugate could proceed as outlined in the following hypothetical reaction scheme:

Scheme 1: Hypothetical Synthesis of a Dipeptide Conjugate

This strategy allows for the creation of a library of conjugates with varying physicochemical properties, depending on the nature of the coupled amino acid or peptide.

Furthermore, this compound can serve as a monomer for the synthesis of polyamides. The polymerization can be achieved through self-condensation or by copolymerization with other monomers. For example, poly(p-aminobenzoic acid) has been synthesized via the polymerization of p-aminobenzoic acid derivatives. google.com By analogy, the polymerization of this compound could lead to a fluorinated and ethoxy-substituted polybenzamide. The presence of the fluorine atom is expected to impart increased thermal stability and chemical resistance to the resulting polymer. nih.gov

Copolymers can also be synthesized by reacting this compound with other monomers, such as aniline (B41778), to produce copolymers with tunable electronic and physical properties. researchgate.netresearchgate.net The incorporation of the substituted benzoic acid monomer into a polyaniline backbone could modify its conductivity, solubility, and processing characteristics.

Table 1: Hypothetical Conjugates of this compound

| Conjugate Partner | Linkage Type | Potential Application |

| Glycine Methyl Ester | Amide | Drug delivery, peptidomimetics |

| L-Alanine | Amide | Chiral recognition, asymmetric catalysis |

| Polyethylene Glycol (PEG) | Ester/Amide | Improved pharmacokinetics, reduced immunogenicity |

| Biotin | Amide | Molecular probes, affinity chromatography |

Exploration of Covalently Linked Architectures Utilizing this compound as a Building Block

The rigid structure and defined vectoral orientation of the functional groups in this compound make it a promising building block for the construction of ordered, porous, covalently linked architectures such as covalent organic frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and tunable functionalities. rsc.orgnih.gov

The synthesis of COFs typically involves the condensation of multitopic building blocks to form a periodic network. The amino and carboxylic acid groups of this compound can participate in various condensation reactions to form stable linkages. For example, the amino group can react with aldehydes to form imine-linked COFs, or with carboxylic acids to form amide-linked COFs.

A hypothetical two-dimensional COF could be synthesized by the condensation of this compound with a complementary triangular or linear building block. For instance, co-condensation with a tri-aldehyde such as 1,3,5-triformylbenzene could result in an imine-linked COF. The porosity and surface area of the resulting COF could be tuned by the choice of the complementary building block.

Scheme 2: Hypothetical Synthesis of an Imine-Linked COF

The presence of the fluoro and ethoxy groups within the pores of the COF could influence its properties, such as gas sorption selectivity and catalytic activity. The fluorine atoms could enhance the affinity for CO2, while the ethoxy groups could provide sites for post-synthetic modification. semanticscholar.org

The synthesis of such covalently linked architectures from this compound opens up possibilities for applications in gas storage and separation, catalysis, and sensing.

Table 2: Potential Covalently Linked Architectures and Their Properties

| Architecture Type | Linkage Chemistry | Potential Properties |

| 2D Covalent Organic Framework | Imine | High surface area, permanent porosity, gas separation |

| 3D Covalent Organic Framework | Amide | Thermal stability, chemical resistance, catalysis |

| Linear Conjugated Polymer | Amide | Optoelectronic properties, sensing |

Despite a comprehensive search of scientific literature and patent databases, detailed experimental spectroscopic data specifically for the compound "this compound" is not publicly available. While information exists for structurally related molecules, the strict requirement to focus solely on the specified compound and its derivatives prevents the use of analogous data.

The generation of a thorough, informative, and scientifically accurate article based on detailed research findings, as per the provided outline, is therefore not possible at this time. Key experimental data required for an in-depth analysis and discussion across the specified sections, including multi-dimensional NMR, NOESY/ROESY, Fluorine-19 NMR, and advanced vibrational spectroscopy, remains unpublished in the accessible domain.

To fulfill the request would necessitate speculative analysis and the fabrication of data, which falls outside the scope of providing factually accurate and research-based information. Should peer-reviewed studies containing the requisite spectroscopic characterization of this compound be published in the future, the generation of the requested article would become feasible.

Advanced Spectroscopic and Structural Elucidation of 6 Amino 3 Ethoxy 2 Fluoro Benzoic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the fragmentation pathways of organic molecules. For 6-Amino-3-ethoxy-2-fluoro-benzoic acid, HRMS would provide its exact mass, confirming its molecular formula of C9H10FNO3.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. The primary fragmentation pathways for aminobenzoic acids typically involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For the title compound, key fragmentation steps would likely include:

Decarboxylation: Loss of the carboxylic acid group as CO₂, a common fragmentation for benzoic acids.

Loss of the ethoxy group: Cleavage of the ethoxy group could occur through the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄).

Ring fragmentation: Subsequent fragmentation of the aromatic ring could lead to smaller charged species.

The presence of fluorine and nitrogen atoms would produce a distinct isotopic pattern in the mass spectrum, which can be precisely calculated and compared with the experimental data to further confirm the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M+H]⁺ | 200.0718 | - |

| [M-H₂O+H]⁺ | 182.0612 | H₂O |

| [M-CO₂H]⁺ | 154.0768 | COOH |

| [M-C₂H₄O+H]⁺ | 156.0459 | C₂H₄O |

Note: The m/z values are predicted based on the elemental composition and may vary slightly in an actual experiment.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would reveal crucial details about its molecular conformation and intermolecular interactions.

Analysis of Torsional Angles and Bond Lengths

Table 2: Predicted Key Bond Lengths and Torsional Angles for this compound

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.38 Å |

| C(ring)-C(carboxyl) Bond Length | ~1.48 Å |

| Torsional Angle (C-C-O-C) of ethoxy group | Variable, dependent on packing |

| Torsional Angle (C-C-C=O) of carboxyl group | Near planar with the ring |

Note: These values are estimations based on similar reported structures.

Supramolecular Assembly in the Crystalline State

The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups are likely to form classic hydrogen-bonded dimers. The amino group can act as a hydrogen bond donor, while the fluorine, ethoxy, and carbonyl oxygen atoms can act as acceptors. These interactions, along with potential π-π stacking of the aromatic rings, would dictate the formation of a complex three-dimensional supramolecular architecture. The presence of the fluorine atom can also lead to C-H···F interactions, further influencing the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Chiral Conformational Studies (if applicable to chiral derivatives)

As this compound itself is not chiral, it would not exhibit a circular dichroism (CD) spectrum. However, if chiral derivatives were synthesized, for instance, by introducing a chiral center in a substituent, CD spectroscopy would be a powerful tool for their analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative, the CD spectrum would provide information about its absolute configuration and enantiomeric excess. Theoretical calculations of the CD spectrum could be correlated with the experimental data to assign the stereochemistry. Furthermore, conformational changes in chiral derivatives could be monitored by changes in their CD spectra.

Advanced Electron Microscopy for Morphological Characterization of Formed Materials

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), would be valuable for characterizing the morphology of materials formed from this compound or its derivatives.

If the compound self-assembles into larger structures, such as microcrystals, nanoparticles, or thin films, SEM would provide high-resolution images of the surface topography. TEM, on the other hand, could reveal the internal structure and crystallinity of these materials. For instance, self-assembly of aminobenzoic acid derivatives has been shown to form various nanostructures. The specific morphology would depend on the intermolecular forces and the conditions of material preparation.

Computational Chemistry and Theoretical Investigations of 6 Amino 3 Ethoxy 2 Fluoro Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for studying the ground state properties of medium-sized organic molecules. For 6-Amino-3-ethoxy-2-fluoro-benzoic acid, a typical DFT study would involve geometry optimization to find the lowest energy conformation of the molecule.

A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. dergipark.org.tr This is often paired with a Pople-style basis set, like 6-311G+(2d,p), to provide a good description of electron distribution, including polarization and diffuse functions necessary for anions and hydrogen-bonded systems. dergipark.org.tr

From these calculations, key properties such as bond lengths, bond angles, and dihedral angles that define the molecular structure can be determined. Furthermore, electronic properties like ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound (Note: This data is representative and derived from theoretical principles for a molecule of this type.)

| Property | Calculated Value | Unit |

| Total Energy | -745.123 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -1.15 | eV |

| HOMO-LUMO Gap | 5.06 | eV |

| Dipole Moment | 3.45 | Debye |

For situations demanding higher accuracy, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more expensive, these methods serve as benchmarks for validating DFT results and for calculating properties where electron correlation is particularly important. For a molecule like this compound, high-accuracy single-point energy calculations on a DFT-optimized geometry could provide a more precise electronic energy value.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum calculations often model a molecule in the gas phase at 0 K, Molecular Dynamics (MD) simulations allow for the exploration of its behavior over time at finite temperatures, including its conformational flexibility and interactions with a solvent.

Using a force field (a set of parameters describing the potential energy of the system), MD simulations can model the dynamic movements of the ethoxy and carboxylic acid groups. This is crucial for understanding which conformations (rotamers) are most stable and how the molecule might change its shape in different environments.

Furthermore, by explicitly including solvent molecules (such as water) in the simulation box, MD can provide a detailed picture of solute-solvent interactions. It can reveal how water molecules form hydrogen bonds with the amino and carboxyl groups and how the nonpolar parts of the molecule interact with the solvent, providing insights into its solubility and behavior in aqueous media.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard for calculating chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net These calculations can help assign peaks in an experimental spectrum to specific atoms in the molecule. The predicted ¹⁹F chemical shifts are particularly sensitive to the electronic environment, making them a valuable probe of molecular structure. researchgate.net

For Infrared (IR) spectroscopy, DFT calculations can predict vibrational frequencies. By calculating the second derivatives of the energy with respect to atomic positions, one can find the normal modes of vibration. The resulting frequencies correspond to absorption peaks in an IR spectrum. These calculated spectra can be compared with experimental results to confirm the molecular structure and identify characteristic vibrations, such as the C=O stretch of the carboxylic acid, the N-H stretches of the amine, and the C-F stretch. dergipark.org.tr

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is illustrative. Calculated frequencies are often scaled by a factor, e.g., ~0.96 for B3LYP, to better match experimental values.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (acid) | Stretching | 3550 |

| N-H (amine) | Symmetric Stretch | 3410 |

| N-H (amine) | Asymmetric Stretch | 3505 |

| C=O (acid) | Stretching | 1725 |

| C-F | Stretching | 1280 |

Reaction Pathway Energetics and Transition State Characterization

Theoretical chemistry can be used to map out the energy landscape of chemical reactions involving this compound. By identifying the structures of reactants, products, and, crucially, the transition state (the energy maximum along the reaction coordinate), chemists can understand the mechanism and kinetics of a reaction.

Calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate. Frequency calculations are used to characterize these structures; a stable minimum (reactant or product) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the molecule's reactive sites.

For this compound, an MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The negative regions, associated with high electron density, are susceptible to electrophilic attack. These would be expected around the oxygen atoms of the carboxyl group and the nitrogen of the amino group. Conversely, the positive regions, associated with electron deficiency, are susceptible to nucleophilic attack. These would likely be found around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group. The MEP map thus provides a qualitative prediction of how the molecule will interact with other reagents.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its reactivity. For this compound, a QSRR model would aim to predict its reactivity in various chemical reactions based on calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's electronic and steric properties.

In the absence of direct experimental data for this compound, we can infer its likely QSRR profile by considering the effects of its constituent functional groups—amino, ethoxy, and fluoro—on the benzoic acid core. Studies on other substituted benzoic acids have shown that descriptors such as electronic energies (HOMO and LUMO), dipole moment, and atomic charges are crucial in predicting reactivity. nih.govnih.gov

Key Molecular Descriptors and Their Predicted Influence:

Steric Properties: The ethoxy group is bulkier than the other substituents and would exert a significant steric hindrance, potentially influencing the orientation of reactants approaching the molecule.

Lipophilicity: The octanol-water partition coefficient (logP) is a key descriptor in QSRR, and the presence of the ethoxy group would likely increase the lipophilicity of this compound compared to its non-ethoxylated counterparts.

A hypothetical QSRR analysis would involve calculating a range of descriptors for this compound and using them in established regression models to predict reactivity parameters like reaction rates or equilibrium constants.

Table 1: Predicted Influence of Substituents on Key QSRR Descriptors for this compound

| Descriptor | Influencing Substituent(s) | Predicted Effect on Reactivity |

| HOMO Energy | Amino, Ethoxy | Increased energy, enhancing susceptibility to electrophilic attack |

| LUMO Energy | Fluoro, Carboxylic Acid | Decreased energy, enhancing susceptibility to nucleophilic attack |

| Dipole Moment | All substituents | A complex vector sum, influencing solubility and intermolecular forces |

| Steric Hindrance | Ethoxy | May hinder reactions at adjacent positions |

| Atomic Charges | All substituents | Distribution affects electrostatic interactions with other molecules |

This table is generated based on established principles of physical organic chemistry and QSRR modeling of analogous compounds.

Computational Analysis of Intermolecular Interactions and Hydrogen Bonding

The intermolecular interactions of this compound are critical in determining its physical properties, such as melting point, boiling point, and solubility. Computational methods are invaluable for dissecting these interactions.

Hydrogen Bonding:

The molecule possesses multiple sites for hydrogen bonding: the carboxylic acid group can act as both a hydrogen bond donor (the -OH proton) and acceptor (the carbonyl oxygen), while the amino group can act as a hydrogen bond donor. The fluorine and ethoxy groups can also participate as weak hydrogen bond acceptors.

Computational studies on similar molecules, such as p-aminobenzoic acid, reveal a strong tendency to form hydrogen-bonded dimers via the carboxylic acid groups. rsc.orgacs.org It is highly probable that this compound would also form such dimers. Furthermore, intermolecular hydrogen bonds between the carboxylic acid of one molecule and the amino group of another are also expected. Intramolecular hydrogen bonding between the amino group and the fluorine atom, or between the carboxylic acid and the ethoxy group, could also influence the molecule's preferred conformation. acs.orgnih.gov

Other Intermolecular Interactions:

Beyond hydrogen bonding, other non-covalent interactions play a significant role:

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction that is common in aromatic carboxylic acids. acs.org

Dipole-Dipole Interactions: The molecule is expected to have a significant dipole moment, leading to electrostatic interactions between molecules.

Computational techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these interactions. For instance, AIM analysis can identify bond critical points associated with hydrogen bonds and provide an estimate of their energies.

Table 2: Predicted Intermolecular Interactions and Hydrogen Bonds for this compound

| Interaction Type | Donor | Acceptor | Predicted Relative Strength |

| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Strong |

| Hydrogen Bond | Carboxylic Acid (-OH) | Amino (-NH₂) | Moderate |

| Hydrogen Bond | Amino (-NH₂) | Carboxylic Acid (C=O) | Moderate |

| Hydrogen Bond | Amino (-NH₂) | Fluorine (-F) | Weak |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate |

| Dipole-Dipole | Entire Molecule | Entire Molecule | Moderate |

This table is a predictive summary based on computational studies of analogous aminobenzoic and fluorobenzoic acids. rsc.orgacs.org

Advanced Analytical Methodologies for Characterization and Detection of 6 Amino 3 Ethoxy 2 Fluoro Benzoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of benzoic acids, direct analysis of 6-Amino-3-ethoxy-2-fluoro-benzoic acid by GC-MS is challenging. Therefore, a derivatization step is required to convert the polar carboxylic acid and amine functional groups into more volatile, thermally stable derivatives. researchgate.netjournalijar.com

A common approach is silylation, where the active hydrogens on the carboxyl and amino groups are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). acs.orgnih.gov The resulting TMS-derivatized compound is sufficiently volatile for GC analysis.

The gas chromatograph separates the derivatized analyte from its derivatized impurities. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for the identification of impurities by comparing the fragmentation patterns to spectral libraries or by interpretation. researchgate.net This is particularly useful for identifying unknown impurities that may arise from starting materials, side reactions, or degradation.

Table 3: Hypothetical GC-MS Data for Impurity Profiling of Derivatized this compound

| Retention Time (min) | Key Mass Ions (m/z) of TMS Derivative | Tentative Identification |

| 10.2 | 327 (M+), 312, 284, 73 | Di-TMS derivative of 6-Amino-3-hydroxy-2-fluoro-benzoic acid (precursor) |

| 11.5 | 343 (M+), 328, 298, 73 | Tri-TMS derivative of this compound |

| 12.1 | 343 (M+), 328, 298, 73 | Tri-TMS derivative of an isomeric aminofluorobenzoic acid |

This table is interactive and for illustrative purposes.

Capillary Electrophoresis (CE) and Microchip Electrophoresis Applications for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and often complementary approach to HPLC for high-resolution separations. acs.orgcsus.edu CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge-to-size ratio of the molecule. This technique is known for its extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net

For this compound and its structurally similar impurities (e.g., positional isomers), Capillary Zone Electrophoresis (CZE) would be the most suitable mode. nih.gov The analysis would be performed in a fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate (B84403) or borate (B1201080) buffer, at a controlled pH. The pH of the buffer is critical as it determines the charge state of the amino and carboxylic acid groups, thereby influencing the separation selectivity. acs.org By optimizing parameters like buffer pH, concentration, applied voltage, and capillary temperature, exceptional resolution between closely related compounds can be achieved. Microchip electrophoresis, a miniaturized version of CE, offers even faster analysis times and the potential for integration into high-throughput screening platforms.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis and Metabolite Identification

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) combines the high-speed, high-resolution separation power of UHPLC with the sensitivity and specificity of tandem mass spectrometry. researchgate.net UHPLC systems use columns packed with sub-2 µm particles, allowing for faster separations and greater peak capacities compared to conventional HPLC. This technique is ideal for trace-level analysis and for identifying unknown compounds, such as chemical degradation products (often termed chemical metabolites). protocols.io

In the context of this compound, UHPLC-MS/MS would be invaluable for forced degradation studies. In these studies, the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The resulting mixture is then analyzed by UHPLC-MS/MS. The mass spectrometer can be operated in full-scan mode to detect the molecular ions of new products, followed by tandem MS (MS/MS) experiments to fragment these ions and obtain structural information. acs.orgnih.gov For quantitative analysis of trace impurities, the mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.gov

Table 4: Hypothetical UHPLC-MS/MS Data for Chemical Degradation Products

| Degradation Product | Proposed Structure | Precursor Ion (m/z) | Product Ion (m/z) |

| De-ethylated Product | 6-Amino-2-fluoro-3-hydroxy-benzoic acid | 172.1 | 154.1, 126.1 |

| Hydrolytic Product (deamination) | 3-Ethoxy-2-fluoro-6-hydroxy-benzoic acid | 201.1 | 183.1, 155.1 |

| Oxidative Product | 6-Amino-3-ethoxy-2-fluoro-5-hydroxy-benzoic acid | 216.1 | 198.1, 170.1 |

This table is interactive and for illustrative purposes.

Hyphenated Techniques for Comprehensive Characterization (e.g., GCxGC, LCxLC)

For exceptionally complex samples, where one-dimensional chromatography (HPLC or GC) may not provide sufficient resolving power, comprehensive two-dimensional (2D) techniques like GCxGC and LCxLC are employed. These hyphenated techniques significantly increase peak capacity by subjecting the effluent from the first column to a second, orthogonal separation on a different column. labrulez.comgcms.cz

Comprehensive 2D GC (GCxGC): After derivatization, a complex mixture containing this compound could be analyzed using GCxGC. Typically, a non-polar column is used in the first dimension (separating based on boiling point) and a polar column in the second dimension (separating based on polarity). unito.it A modulator traps small, sequential fractions from the first column and re-injects them onto the second, fast-separating column. The result is a highly structured 2D chromatogram (contour plot) that can separate hundreds or thousands of components, revealing minor impurities that would be co-eluted in a 1D separation. chemistry-matters.comazom.com

Comprehensive 2D LC (LCxLC): Similarly, LCxLC can be used for the non-volatile parent compound. selectscience.net A common setup involves using two different column chemistries (e.g., reversed-phase and HILIC) or different mobile phase conditions to achieve an orthogonal separation. sepscience.comwaters.com This approach is particularly powerful for resolving challenging isomeric impurities and fully characterizing the impurity profile of the target compound.

Chemical Applications and Advanced Material Science Incorporating 6 Amino 3 Ethoxy 2 Fluoro Benzoic Acid

Use as a Versatile Chemical Building Block in Organic Synthesis

The molecular architecture of 6-amino-3-ethoxy-2-fluoro-benzoic acid, featuring amino, carboxyl, ethoxy, and fluoro functional groups on a benzene (B151609) ring, renders it a highly versatile building block in organic synthesis. The interplay of these substituents, with their distinct electronic and steric properties, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Precursor for Complex Heterocyclic Systems

The presence of both an amino and a carboxylic acid group in a specific arrangement on the aromatic ring makes this compound an ideal starting material for the synthesis of various heterocyclic compounds. These reactions often proceed through intramolecular cyclization or condensation with other reagents. The fluoro and ethoxy substituents can influence the reactivity of the aromatic ring and the properties of the resulting heterocyclic systems.

For instance, aminobenzoic acids are known to be key intermediates in the synthesis of isatin (B1672199) derivatives, which can be further converted into a variety of heterocyclic structures. nih.gov Similarly, the reaction of substituted anilines with appropriate reagents can lead to the formation of benzothiazoles, an important class of heterocyclic compounds. researchgate.net The specific substitution pattern of this compound could be leveraged to create novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

The general synthetic strategies that could potentially be employed using this compound as a precursor are outlined in the table below:

| Heterocyclic System | Potential Synthetic Approach | Key Intermediates |

| Benzoxazinones | Intramolecular cyclization via activation of the carboxylic acid and reaction with the amino group. | Acyl chloride or other activated carboxylic acid derivative. |

| Quinazolinones | Condensation with a one-carbon synthon (e.g., formamide, orthoformates). | N-formyl derivative. |

| Acridones | Intermolecular condensation with a suitable coupling partner, followed by cyclization. | Diarylamine intermediate. |

| Benzothiazoles | Reaction with a sulfur-containing reagent, such as thiocyanates, followed by cyclization. researchgate.net | Thiourea derivative. researchgate.net |

Scaffold for High-Order Supramolecular Architectures

The functional groups present in this compound provide multiple points for non-covalent interactions, making it a promising candidate for the construction of supramolecular architectures. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the amino group can also participate in hydrogen bonding. The aromatic ring can engage in π-π stacking interactions, and the fluorine atom can participate in halogen bonding or other specific interactions.

The self-assembly of individual molecules (tectons) of this compound, or its co-assembly with other complementary molecules, could lead to the formation of well-defined, high-order structures such as tapes, sheets, or three-dimensional networks. rsc.orgmdpi.comdoaj.org The directionality and strength of the intermolecular interactions can be tuned by the specific arrangement of the functional groups on the aromatic scaffold. For example, para-aminobenzoic acid has been shown to form supramolecular complexes with various cyclic molecules through charge-assisted hydrogen bonds. rsc.org

The potential non-covalent interactions involving this compound are summarized below:

| Functional Group | Potential Non-Covalent Interactions | Role in Supramolecular Assembly |

| Carboxylic Acid | Hydrogen bonding (donor and acceptor) | Formation of dimers, chains, and sheets. |

| Amino Group | Hydrogen bonding (donor) | Directional interactions and network formation. |

| Aromatic Ring | π-π stacking | Stabilization of layered structures. |

| Fluorine Atom | Halogen bonding, C-H···F interactions | Fine-tuning of intermolecular geometry. |